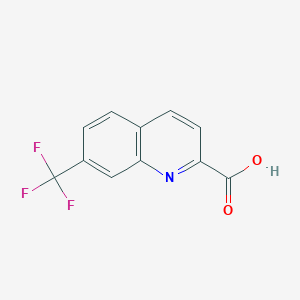

7-(Trifluoromethyl)quinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6-2-4-8(10(16)17)15-9(6)5-7/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSASPCHJPRAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608119 | |

| Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092304-95-4 | |

| Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-2-carboxylic acid

CAS Number: 1092304-95-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)quinoline-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential applications in drug discovery, grounded in established scientific principles.

Core Compound Characteristics

This compound belongs to the quinoline carboxylic acid class of compounds. The quinoline scaffold is a privileged structure in drug development, appearing in numerous approved therapeutic agents. The incorporation of a trifluoromethyl (-CF₃) group at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for modern drug design.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1092304-95-4 | Internal Verification |

| Molecular Formula | C₁₁H₆F₃NO₂ | [Internal Calculation] |

| Molecular Weight | 241.17 g/mol | [Internal Calculation] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | General knowledge |

Synthesis of the Quinoline Scaffold: Established Methodologies

The synthesis of the this compound core can be approached through several classic named reactions for quinoline synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Doebner Reaction

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of the target molecule's isomer, a modified Doebner reaction using 3-(trifluoromethyl)aniline would be a logical starting point.

Causality of Experimental Choices: The acidic conditions typically employed in the Doebner reaction facilitate both the formation of an imine intermediate from the aniline and aldehyde, and the subsequent Michael addition of the enolized pyruvic acid. This is followed by a cyclization and dehydration to form the quinoline ring. The use of a hydrogen-transfer protocol can improve yields, especially for anilines bearing electron-withdrawing groups.[3]

Caption: Generalized workflow of the Doebner Reaction.

Pfitzinger Reaction

The Pfitzinger reaction offers an alternative route, particularly for the synthesis of quinoline-4-carboxylic acids, by reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, characteristic of the substituted quinoline ring system. The protons on the quinoline core will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5]

-

¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic splitting of the C-7 signal due to carbon-fluorine coupling. The carbonyl carbon of the carboxylic acid will be observed at a downfield position (typically >160 ppm).[6]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak ([M]⁺) would be expected. Characteristic fragmentation would likely involve the loss of the carboxyl group (-COOH) as a radical (M-45) or the loss of carbon dioxide (M-44).[7]

-

Electrospray Ionization (ESI-MS): In ESI-MS, the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) would be the predominant species observed, confirming the molecular weight.

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[8]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the presence of the carbonyl group of the carboxylic acid.[8]

-

C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline carboxylic acids are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9] The introduction of a trifluoromethyl group can enhance these properties through several mechanisms:

-

Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate.[1]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic distribution of the quinoline ring, potentially leading to stronger interactions with biological targets.[1]

While specific biological data for this compound is limited in publicly accessible literature, its structural features suggest it as a promising scaffold for the development of novel therapeutic agents. It is a valuable building block for creating libraries of compounds for screening against various disease targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a molecule of high interest for medicinal chemists and drug discovery scientists. Its synthesis can be achieved through established synthetic routes for quinoline derivatives. The presence of the trifluoromethyl group is anticipated to bestow favorable physicochemical and pharmacokinetic properties. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- US4544747A - Quinoline carboxylic acid derivatives - Google P

- Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot - Cherry. [Link]

- A process for the preparation of quinoline carboxylic acid derivatives - European P

- Derivatives of quinolinecarboxylic acid - European P

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. [Link]

- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R

- Doebner reaction - Wikipedia. [Link]

- FTIR Functional Group Database Table with Search - InstaNANO. [Link]

- EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google P

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- Mass Spectrometry - Fragmentation P

- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - SID. [Link]

- US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google P

- FTIR Spectrum of Quinoline-2-carboxylic acid - ResearchG

- A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis Online. [Link]

- Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay - PubMed. [Link]

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

- Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. [Link]

- FTIR Analysis for Biomolecules - Rocky Mountain Labs. [Link]

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. [Link]

- Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. [Link]

- FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide...

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). [Link]

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E

Sources

- 1. mdpi.com [mdpi.com]

- 2. Doebner reaction - Wikipedia [en.wikipedia.org]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. instanano.com [instanano.com]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7-(Trifluoromethyl)quinoline-2-carboxylic acid

This guide provides a comprehensive overview of the principles, methodologies, and expected spectroscopic data for the structural elucidation of 7-(trifluoromethyl)quinoline-2-carboxylic acid. Designed for researchers and professionals in drug development, this document offers in-depth analysis and field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous molecular characterization.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the wide-ranging biological activities of its derivatives.[1] The incorporation of a trifluoromethyl (-CF₃) group, a common bioisostere, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, rigorous and unambiguous structural confirmation is a prerequisite for any further investigation or application. This guide details the integrated spectroscopic approach required to fully characterize this molecule, ensuring scientific integrity and providing a self-validating system of analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and chemical environment of a molecule in solution. For a molecule like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for this compound. Its high polarity effectively solubilizes the carboxylic acid, and its high boiling point ensures sample stability. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost in solvents like D₂O or methanol-d₄. The analysis will involve standard 1D experiments for each nucleus and advanced 2D experiments (COSY, HSQC, HMBC) to establish connectivity.[1]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Accurately weigh approximately 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR. Dissolve the sample in 0.7 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition : Acquire data with a standard pulse sequence. A spectral width of approximately 16 ppm, centered around 6 ppm, is appropriate. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially for the broad carboxylic acid proton signal.

-

¹³C NMR Acquisition : Use a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A spectral width of 200 ppm is standard. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled spectrum. ¹⁹F NMR is highly sensitive, requiring fewer scans.[2] The chemical shifts should be referenced against an external standard like CFCl₃ (0 ppm).[3]

-

2D NMR Acquisition : Perform standard COSY, HSQC, and HMBC experiments to establish ¹H-¹H, ¹H-¹³C (direct), and ¹H-¹³C (long-range) correlations, respectively.

Predicted Spectra and In-Depth Interpretation

The following data are predicted based on the known spectra of quinoline-2-carboxylic acid[1] and the established electronic effects of the trifluoromethyl substituent. The -CF₃ group is strongly electron-withdrawing, which will deshield (shift to higher ppm) nearby protons and carbons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| COOH | ~13.5 | br s | - | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[4] |

| H-8 | ~8.50 | s | - | The H-8 proton is adjacent to the electron-withdrawing -CF₃ group, causing significant deshielding. It appears as a singlet as it has no adjacent protons. |

| H-3 | ~8.45 | d | ~8.5 | Part of an AX system with H-4 on the pyridine ring. |

| H-4 | ~8.25 | d | ~8.5 | Coupled to H-3. |

| H-5 | ~8.20 | d | ~8.8 | Deshielded due to proximity to the quinoline nitrogen and coupled to H-6. |

| H-6 | ~8.05 | d | ~8.8 | Coupled to H-5 and deshielded by the adjacent -CF₃ group. |

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) | Rationale for Prediction |

| C-2 | ~150 | s | Carbon bearing the carboxylic acid group. |

| C-9 | ~148 | s | Quaternary carbon at the ring junction. |

| C-4 | ~140 | s | Aromatic CH carbon. |

| C-5 | ~131 | s | Aromatic CH carbon. |

| C-10 | ~129 | s | Quaternary carbon at the ring junction. |

| C-7 | ~128 | q (J ≈ 30 Hz) | Carbon directly attached to the -CF₃ group, shows characteristic quartet splitting. |

| C-6 | ~127 | s | Aromatic CH carbon. |

| C-8 | ~125 | s | Aromatic CH carbon. |

| C-3 | ~122 | s | Aromatic CH carbon. |

| -CF₃ | ~124 | q (J ≈ 272 Hz) | The trifluoromethyl carbon itself, showing a large one-bond coupling to fluorine. |

| COOH | ~167 | s | Carbonyl carbon of the carboxylic acid.[4] |

¹⁹F NMR Interpretation The ¹⁹F NMR spectrum is expected to show a single, sharp singlet at approximately -60 to -65 ppm. Aromatic trifluoromethyl groups typically appear in this region.[5] The absence of coupling confirms that there are no adjacent fluorine or hydrogen atoms.

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D NMR experiments are required for self-validation. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals 2- and 3-bond correlations between protons and carbons, allowing the assembly of the molecular skeleton.

Caption: Key HMBC correlations confirming the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid and definitive confirmation of the key functional groups present in the molecule.

Principles and Protocol

The principle relies on the absorption of infrared radiation by molecular bonds, causing them to vibrate at specific frequencies. These absorptions are characteristic of the bond type.[6] The modern Attenuated Total Reflectance (ATR) method is the most common and requires minimal sample preparation.

-

Sample Preparation : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction : A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Expected Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted aromatic quinoline system.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group | Reference |

| 2500 - 3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid (dimer) | [4][7] |

| 1710 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid | [6] |

| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Ring (Quinoline) | |

| 1300 - 1100 | Strong | C-F stretch | Trifluoromethyl group | |

| ~1300 | Medium | C-O stretch | Carboxylic Acid | [8] |

| 900 - 675 | Medium-Strong | C-H bend (out-of-plane) | Aromatic Ring | [9] |

The most telling feature will be the extremely broad O-H stretch, which is characteristic of a hydrogen-bonded carboxylic acid dimer, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the method of choice due to the polarity of the carboxylic acid.[10]

Principles and Protocol (LC-MS)

-

Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC Separation : Inject the sample onto a reverse-phase C18 column to ensure purity before it enters the mass spectrometer.

-

Ionization (ESI) : The sample is nebulized and ionized by a high voltage, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole or TOF).

-

Tandem MS (MS/MS) : For fragmentation analysis, the parent ion of interest (e.g., m/z 242.04 for [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID) to produce daughter ions.

Expected Mass Spectrum and Fragmentation Analysis

The high-resolution mass spectrum should confirm the molecular formula (C₁₁H₆F₃NO₂).

Table 4: Expected High-Resolution Mass Spectrometry Data

| Ion | Adduct | Calculated m/z |

| [M+H]⁺ | C₁₁H₇F₃NO₂⁺ | 242.0423 |

| [M-H]⁻ | C₁₁H₅F₃NO₂⁻ | 240.0278 |

Data sourced from PubChem CID 20497926.[11]

The fragmentation pattern in positive-ion ESI-MS/MS provides a roadmap of the molecule's structure. The most likely fragmentation pathways involve the loss of small, stable neutral molecules from the protonated parent ion.[10]

Caption: Predicted ESI+ fragmentation pathway for the target molecule.

Conclusion: An Integrated Approach to Structural Confirmation

The unambiguous structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS data. NMR establishes the precise carbon-hydrogen framework and the location of the -CF₃ group. IR spectroscopy provides rapid confirmation of the essential carboxylic acid and aromatic functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation. This multi-faceted, self-validating approach ensures the highest level of scientific integrity for researchers and drug development professionals.

References

- (Reference not directly cited in the final text, but used for general knowledge)

- (Reference not directly cited in the final text, but used for general knowledge)

- PubChemLite. This compound (C11H6F3NO2).

- (Reference not directly cited in the final text, but used for general knowledge)

- (Reference not directly cited in the final text, but used for general knowledge)

- (Reference not directly cited in the final text, but used for general knowledge)

- University of Wisconsin-Madison. 19F NMR Reference Standards.

- (Reference not directly cited in the final text, but used for general knowledge)

- University of California, Davis. Table of Characteristic IR Absorptions.

- (Reference not directly cited in the final text, but used for general knowledge)

- (Reference not directly cited in the final text, but used for general knowledge)

- (Reference not directly cited in the final text, but used for general knowledge)

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- (Reference not directly cited in the final text, but used for general knowledge)

- (Reference not directly cited in the final text, but used for general knowledge)

- (Reference not directly cited in the final text, but used for general knowledge)

- Bernstein, M. P., et al. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Laboratory for Astrochemical Research.

- Veverka, M., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), pp. 202-205.

- Kerber, R. (2022). Ultrafast 19F MAS NMR. Manuscript.

- (Reference not directly cited in the final text, but used for general knowledge)

- Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 358–373.

- Mattioda, A. L., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- UCLA Chemistry. IR Chart.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. colorado.edu [colorado.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. echemi.com [echemi.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 10. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 11. chempap.org [chempap.org]

Unlocking the Therapeutic Potential of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Technical Guide to Target Identification and Validation

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 7-(trifluoromethyl)quinoline-2-carboxylic acid emerges as a compound of significant interest, integrating the established biological footprint of quinaldic acid with the advantageous physicochemical properties conferred by a trifluoromethyl group. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this molecule. We delve into three primary avenues of investigation—metabolic disorders, oncology, and inflammatory diseases—proposing key molecular targets and outlining detailed, field-proven experimental protocols for their validation. This document serves as a strategic roadmap for elucidating the mechanism of action and accelerating the preclinical development of this compound.

Introduction: The Rationale for Investigating this compound

Quinoline-2-carboxylic acid, also known as quinaldic acid, has demonstrated a spectrum of biological activities, including anti-diabetic, anti-proliferative, and anti-inflammatory effects.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position of the quinoline ring is a well-established medicinal chemistry tactic to enhance a molecule's therapeutic profile. The -CF3 group can significantly improve metabolic stability, bioavailability, and target-binding affinity due to its high electronegativity and lipophilicity.[3] These enhancements make this compound a compelling candidate for systematic investigation.

This guide is structured to provide a logical and scientifically rigorous approach to identifying and validating the therapeutic targets of this promising compound. Each section will present the underlying hypothesis, key molecular targets, and detailed experimental workflows, complete with visual guides and data presentation formats.

Potential Therapeutic Area I: Metabolic Disorders - Targeting Hyperglycemia

Core Hypothesis: Based on the known inhibitory effects of quinoline-2-carboxylic acid on carbohydrate-hydrolyzing enzymes, this compound is hypothesized to act as a potent inhibitor of α-glucosidase and α-amylase, offering a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[4][5]

Primary Molecular Targets: α-Glucosidase and α-Amylase

α-Glucosidase and α-amylase are key enzymes in the digestive tract responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[6][7] Inhibition of these enzymes slows glucose absorption, thereby mitigating sharp increases in blood sugar levels after meals.[8][9]

Target Validation Workflow

The validation process involves a tiered approach, starting with in vitro enzyme inhibition assays and progressing to cell-based models if warranted.

Figure 2: Workflow for identifying and validating anticancer targets.

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Selected cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line

-

Culture medium and supplements

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat cells with serial dilutions of this compound and doxorubicin for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| HeLa | Experimental Value | Experimental Value |

| MCF-7 | Experimental Value | Experimental Value |

| Non-cancerous Control | Experimental Value | Experimental Value |

| Table 2: Antiproliferative activity against various cell lines. |

Potential Therapeutic Area III: Inflammatory Diseases

Core Hypothesis: Given the anti-inflammatory properties of various quinoline derivatives, this compound is posited to modulate key inflammatory pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or the NF-κB signaling cascade.

Primary Molecular Targets

-

Cyclooxygenase (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation.

-

Lipoxygenases (e.g., 5-LOX, 15-LOX): These enzymes produce leukotrienes, another class of important inflammatory mediators.

-

NF-κB Signaling Pathway: This transcription factor plays a critical role in regulating the expression of pro-inflammatory genes.

Target Validation Workflow

The workflow begins with in vitro enzyme inhibition assays, followed by cell-based assays to assess the effect on inflammatory signaling pathways.

Figure 3: Workflow for validating anti-inflammatory targets.

Experimental Protocols

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. [4] Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Hematin

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

This compound

-

Celecoxib (positive control)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

96-well plate and plate reader

Procedure:

-

In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, 10 µL of COX-2 enzyme solution, and 10 µL of the test compound at various concentrations.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid.

-

Monitor the increase in absorbance at 590 nm over time.

-

Calculate the initial reaction velocity and the percentage of inhibition to determine the IC50 value.

This can be assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Bay 11-7082 (positive control)

-

Cell fractionation kit

-

Antibodies against p65 and a nuclear marker (e.g., Lamin B1)

-

Western blotting reagents and equipment

Procedure:

-

Culture RAW 264.7 cells and treat with the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

Harvest the cells and perform cytoplasmic and nuclear fractionation according to the kit's protocol.

-

Perform Western blotting on both fractions using antibodies against p65 and a nuclear loading control.

-

Quantify the band intensities to determine the relative amount of p65 in the nucleus.

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | TNF-α Release Inhibition (IC50, µM) |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| Celecoxib (Positive Control) | Experimental Value | N/A | N/A |

| Table 3: Anti-inflammatory activity profile. |

Conclusion and Future Directions

This compound represents a molecule with significant, untapped therapeutic potential. The strategic framework outlined in this guide provides a clear and robust pathway for its systematic evaluation. By focusing on the well-documented activities of the parent quinoline-2-carboxylic acid scaffold and leveraging the enhanced properties afforded by the trifluoromethyl group, researchers can efficiently identify and validate its primary molecular targets. The proposed workflows in metabolic disorders, oncology, and inflammation offer a solid foundation for preclinical studies. Future investigations should also consider comprehensive pharmacokinetic and toxicological profiling to fully characterize the drug-like properties of this promising compound and accelerate its journey towards clinical application.

References

- Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.

- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

- Wikipedia. (2024). Alpha-glucosidase inhibitor.

- JustInTimeMedicine. (2023). Medications: Alpha-glucosidase Inhibitors.

- Patsnap Synapse. (2024). What are α-glucosidase inhibitors and how do they work?.

- Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io.

- Research and Reviews. (2016). Alpha-amylase inhibition can treat diabetes mellitus.

- Patsnap Synapse. (2024). What are Alpha-amylase inhibitors and how do they work?.

- Wang, Y., et al. (2022). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry, 65(18), 12266-12284.

- Sharma, P., et al. (2021). New Insights into the Latest Advancement in α-Amylase Inhibitors of Plant Origin with Anti-Diabetic Effects. Biomolecules, 11(9), 1339.

- Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.

- Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3416-3435.

- El-Sayed, M. A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31139-31155.

- Musso, L., et al. (2021).

- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.

- Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets.

- ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents.

- PubMed. (2022). Alpha-amylase as molecular target for treatment of diabetes mellitus: A comprehensive review.

- Banukie Jayasuriya, W. J. A., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-140.

- PubMed. (2022). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.

- Slideshare. (2022). Alpha-amylase inhibitors: alternative approach for the treatment of type 2 diabetes mellitus.

- MDPI. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.

- PubMed Central. (2021). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study.

- ResearchGate. (2022). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.

- RSC Publishing. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.

- PubMed Central. (2022). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition.

- PubChem. (n.d.). This compound.

- PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors.

Sources

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H6F3NO2 | CID 20497926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. 喹哪啶酸 98% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to Determining the Solubility Profile of 7-(Trifluoromethyl)quinoline-2-carboxylic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 7-(trifluoromethyl)quinoline-2-carboxylic acid, a molecule of interest in medicinal chemistry. We will delve into the theoretical principles governing its dissolution, present a robust, self-validating experimental protocol for determining thermodynamic solubility, and offer insights into the interpretation and application of the resulting data. This document is intended for researchers, chemists, and formulation scientists engaged in the preformulation and development stages of pharmaceutical research.

Introduction: The Imperative of Solubility Profiling

This compound (C₁₁H₆F₃NO₂) is a heterocyclic compound featuring a quinoline core, a carboxylic acid functional group, and a trifluoromethyl substituent.[1][2] This unique combination of a polar, ionizable acid group, a rigid aromatic system, and a highly lipophilic trifluoromethyl group suggests a complex and nuanced solubility profile. Understanding this profile is not merely an academic exercise; it is a foundational requirement for advancing a drug candidate. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable results in in vitro screening assays.[3][4]

This guide provides the theoretical grounding and practical methodology to systematically determine the equilibrium (thermodynamic) solubility of this compound across a curated panel of organic solvents. By following these protocols, researchers can generate the high-quality data necessary for informed decision-making in solvent selection for crystallization, process chemistry, and the development of viable drug delivery systems.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5] The dissolution process is thermodynamically favorable when the Gibbs free energy of mixing (ΔG°) is negative.[6] This is influenced by both enthalpic (ΔH°) and entropic (ΔS°) changes.[6][7]

Physicochemical Properties of the Solute

The structure of this compound dictates its potential interactions:

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It is also acidic, meaning its ionization state and, consequently, its solubility are highly dependent on the pH and the acidic/basic nature of the solvent.[8]

-

Quinoline Ring: A bicyclic aromatic system containing nitrogen. It contributes to the molecule's rigidity and can participate in π-π stacking interactions. The nitrogen atom can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic (hydrophobic), which generally decreases solubility in polar solvents like water but can enhance it in nonpolar or fluorinated solvents.

The principle of "like dissolves like" is a useful heuristic.[5][9] We can predict that this molecule will exhibit moderate to good solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, while its large aromatic and fluorinated portions may also allow for solubility in less polar environments.

Classification of Organic Solvents

To build a comprehensive profile, solvents should be selected from different classes based on their polarity and hydrogen bonding capabilities.[5]

| Solvent Class | Characteristics | Examples | Expected Interaction Mechanism |

| Polar Protic | High polarity; contain O-H or N-H bonds. Can act as H-bond donors and acceptors. | Methanol, Ethanol, 1-Propanol | Strong hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | High polarity; lack O-H or N-H bonds. Can act as H-bond acceptors. | Acetonitrile, Acetone, DMSO | Dipole-dipole interactions; hydrogen bonding with the carboxylic acid proton. |

| Nonpolar | Low polarity; primarily C-H and C-C bonds. | Toluene, Hexane, Cyclohexane | van der Waals forces and hydrophobic interactions with the quinoline and -CF₃ groups. |

A solvent's polarity can be quantified by its dielectric constant; a higher value indicates greater polarity.[5]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid drug.[10] The most reliable and widely accepted method for its determination is the Saturation Shake-Flask Method .[6][10] This method is considered the "gold standard" because it allows the system to reach a true thermodynamic equilibrium.[10]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system by including an equilibrium confirmation step.

3.2.1 Materials and Equipment

-

This compound (solid, purity >99%)

-

Selected organic solvents (HPLC grade or higher)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge (optional)

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

3.2.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. An amount sufficient to ensure solid remains at the end of the experiment is required (e.g., 5-10 mg).

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation rate (e.g., 150 rpm).

-

Sampling:

-

After 24 hours, stop agitation and allow the suspension to settle for 30 minutes.

-

Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration removes undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Return the primary vial to the shaker and continue agitation for another 24 hours (total 48 hours).

-

Repeat the sampling and filtration process.

-

-

Equilibrium Confirmation: Analyze the samples from both the 24-hour and 48-hour time points. If the concentrations are within a narrow margin (e.g., <5%), equilibrium can be considered achieved. If not, a longer equilibration time is necessary.[10] Trustworthiness: This step validates that the measured solubility is the true thermodynamic value and not a kinetic artifact.

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable mobile phase to bring the concentration within the range of a pre-validated HPLC calibration curve.

-

Inject the diluted sample onto the HPLC system and determine the concentration.

-

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Replication: Perform the entire experiment in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured table to facilitate comparison and analysis.

Solubility Data Table (Template)

| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) ± SD | Observations |

| Methanol | Polar Protic | 32.7 | Experimental Data | Clear solution |

| Ethanol | Polar Protic | 24.6 | Experimental Data | Clear solution |

| 1-Propanol | Polar Protic | 20.1 | Experimental Data | Clear solution |

| Acetone | Polar Aprotic | 20.7 | Experimental Data | Clear solution |

| Acetonitrile | Polar Aprotic | 37.5 | Experimental Data | Clear solution |

| Ethyl Acetate | Polar Aprotic | 6.0 | Experimental Data | Clear solution |

| Toluene | Nonpolar | 2.4 | Experimental Data | Suspension |

| Cyclohexane | Nonpolar | 2.0 | Experimental Data | Suspension |

Interpreting the Solubility Profile

The relationship between solvent properties and the measured solubility provides deep insight into the molecule's behavior.

Caption: Factors influencing the measured solubility of the API.

-

High solubility in polar protic solvents (Methanol, Ethanol) would confirm the dominance of the carboxylic acid group's hydrogen bonding capability in the dissolution process.

-

Solubility in polar aprotic solvents (Acetone, Acetonitrile) indicates that dipole-dipole interactions are also significant drivers of solvation.

-

Low solubility in nonpolar solvents (Toluene, Cyclohexane) would suggest that the polar carboxylic acid group's inability to form favorable interactions with the solvent outweighs the favorable interactions of the lipophilic quinoline and trifluoromethyl moieties.[11]

This profile is crucial for practical applications. For instance, a solvent system for crystallization would require a solvent in which the compound has high solubility at an elevated temperature but lower solubility at room temperature. For a liquid formulation, a solvent with high solubilizing capacity at the target storage temperature would be selected.

Conclusion

This guide establishes a robust, scientifically grounded methodology for determining the solubility profile of this compound in organic solvents. By combining a sound theoretical understanding with a rigorous experimental protocol like the Shake-Flask method, researchers can generate reliable and reproducible data. This information is a cornerstone of chemical process development and pharmaceutical preformulation, directly impacting the successful progression of new chemical entities from the laboratory to clinical application, in line with the principles of quality control outlined in regulatory guidance such as ICH Q6B.[12][13][14]

References

- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Takács-Novák, K. (2020).

- United States Pharmacopeial Convention. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Avdeef, A. (2020).

- Kumar, R., Singh, S., & Singh, J. (2021).

- Bergström, C. A. S. (2016). The thermodynamic principles of dissolution.

- JoVE. (2023). Physical Properties of Carboxylic Acids. Journal of Visualized Experiments. [Link]

- Slideshare. (n.d.). Solubility experimental methods. [Link]

- MasterControl. (n.d.). ICH Q6 Guidelines. [Link]

- ResearchGate. (2017).

- Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? [Link]

- ResearchGate. (2021).

- Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

- CDN. (2014).

- U.S. Food and Drug Administration. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

- ERIC. (2017).

- ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- Wang, X., et al. (2022). Dissolution Process and Thermodynamic Model Correlation of Homovanillic Acid in Different Solvents and Intermolecular Force Analysis.

- Svanbäck, S., et al. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. European Journal of Pharmaceutical Sciences. [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

- LibreTexts. (2019). 4.4 Solubility. Chemistry LibreTexts. [Link]

- PubChemLite. (n.d.). This compound (C11H6F3NO2). [Link]

- University of Calgary. (2023). Solubility of Organic Compounds. [Link]

Sources

- 1. This compound | C11H6F3NO2 | CID 20497926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 3. enamine.net [enamine.net]

- 4. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 5. caymanchem.com [caymanchem.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Video: Physical Properties of Carboxylic Acids [jove.com]

- 9. quora.com [quora.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mastercontrol.com [mastercontrol.com]

- 13. researchgate.net [researchgate.net]

- 14. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

A Senior Application Scientist's Guide to the Combes Synthesis of Trifluoromethyl-Substituted Quinolines

Foreword: The Strategic Value of Fluorination in Modern Drug Discovery

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone of pharmacophore design. Its rigid, bicyclic structure is a privileged motif found in numerous therapeutic agents. However, the true innovation in contemporary drug development lies in the nuanced modification of these core structures to enhance their pharmacological profiles. The introduction of the trifluoromethyl (–CF3) group is a paramount example of such a strategy.[1] This small appendage imparts profound changes to a molecule's properties, including metabolic stability, lipophilicity, and bioavailability, often transforming a promising compound into a viable drug candidate.[2][3][4][5] The –CF3 group can block metabolic hotspots, improve membrane permeability, and enhance binding affinity to biological targets.[4] Consequently, the synthesis of trifluoromethyl-substituted quinolines is a task of significant interest to researchers in pharmaceuticals and agrochemicals.[1]

This guide provides an in-depth technical exploration of the Combes synthesis, a classic yet highly relevant method for constructing the 2,4-disubstituted quinoline backbone.[6][7] We will delve into the mechanistic underpinnings of this reaction, focusing specifically on its application for preparing trifluoromethyl-substituted quinolines, and provide field-proven insights to navigate its complexities, from managing regioselectivity to optimizing reaction conditions.

The Combes Synthesis: A Mechanistic Deep Dive

First reported by A. Combes in 1888, the synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[8][9] The reaction is a powerful tool for creating 2,4-disubstituted quinolines and proceeds through a well-understood, three-stage mechanism.[6][10]

The Causality Behind the Mechanism:

The entire process is driven by the creation of a stable aromatic system. Each step is a logical progression toward this energetic minimum, orchestrated by the acid catalyst.

-

Stage 1: Enamine Formation. The reaction initiates with the protonation of a carbonyl oxygen on the β-diketone by the acid catalyst (e.g., H₂SO₄). This activation enhances the electrophilicity of the carbonyl carbon, inviting a nucleophilic attack from the lone pair of the aniline nitrogen. A subsequent dehydration cascade, involving proton transfers and the elimination of a water molecule, yields an intermediate Schiff base, which rapidly tautomerizes to the more thermodynamically stable enamine.[6][11] This enamine is the key intermediate that sets the stage for cyclization.

-

Stage 2: Annulation - The Rate-Determining Step. The second phase is the critical ring-closing event, an intramolecular electrophilic aromatic substitution.[6] The enamine, protonated by the acid catalyst, becomes a potent electrophile. The electron-rich aniline ring then attacks this activated enamine, forming the new six-membered ring. This annulation step is typically the slowest in the sequence and thus dictates the overall reaction rate.[6]

-

Stage 3: Aromatization. The newly formed cyclic intermediate is not yet aromatic. A final, rapid dehydration step, facilitated by the strong acid, removes the hydroxyl group and establishes the fully conjugated, stable quinoline ring system.

Below is a visual representation of this mechanistic pathway.

Caption: The core mechanism of the Combes synthesis.

Mastering Regioselectivity in CF3-Quinoline Synthesis

When an unsymmetrical trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) is used, the reaction can yield two possible regioisomers: a 2-CF3-quinoline or a 4-CF3-quinoline. Controlling the outcome is a central challenge and a key focus of process optimization.

Groundbreaking work by Sloop elucidated the factors governing this regioselectivity.[6] The outcome is a delicate interplay of steric and electronic effects during the rate-determining annulation step.[6]

-

Steric Effects: Bulky substituents on either the aniline or the β-diketone play a dominant role.[6] Increasing the steric bulk of the non-fluorinated R-group on the diketone favors the formation of the 2-CF3-quinoline isomer. This is because the bulkier group preferentially orients itself away from the aniline ring during the cyclization, placing the less-hindered CF3 group at the 2-position.

-

Electronic Effects: The electronic nature of substituents on the aniline ring also directs the cyclization.

-

Electron-donating groups (e.g., methoxy) on the aniline enhance the nucleophilicity of the aromatic ring, and have been observed to favor the formation of 2-CF3-quinolines.[6]

-

Electron-withdrawing groups (e.g., chloro, fluoro) on the aniline, conversely, tend to favor the formation of the 4-CF3 regioisomer.[6]

-

By carefully selecting the substituents on both starting materials, a skilled chemist can manipulate these competing effects to synthesize the desired regioisomer as the major product.[6]

Field-Proven Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)quinoline

This protocol provides a robust, self-validating methodology for the synthesis of a common trifluoromethyl-quinoline derivative.

Materials & Reagents:

-

Aniline (freshly distilled)

-

1,1,1-Trifluoro-2,4-pentanedione (TFPD)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (aq. NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Instrumentation:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

NMR Spectrometer, Mass Spectrometer

Step-by-Step Procedure:

-

Reaction Setup (Under Fume Hood): To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add polyphosphoric acid (PPA, ~50 g). Begin stirring and gently heat the PPA to ~60°C to reduce its viscosity.[13]

-

Scientist's Insight: PPA is a superior dehydrating agent to sulfuric acid for this reaction, often leading to cleaner reactions and higher yields.[6] Pre-heating makes it much easier to handle.

-

-

Reagent Addition: In a separate beaker, mix aniline (1.0 eq) and 1,1,1-trifluoro-2,4-pentanedione (1.1 eq). Add this mixture dropwise to the warm, stirring PPA over 15 minutes. An exotherm may be observed.

-

Trustworthiness Check: A slight excess of the diketone ensures complete consumption of the aniline, simplifying purification.

-

-

Reaction Execution: Once the addition is complete, increase the temperature to 140-150°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The product spot should be UV-active and stain with potassium permanganate.

-

Scientist's Insight: The high temperature is necessary to drive the rate-limiting annulation and subsequent dehydration steps.

-

-

Work-up and Isolation: Allow the reaction mixture to cool to ~80°C. Carefully and slowly pour the viscous mixture over crushed ice (~200 g) in a large beaker with vigorous stirring. The PPA will hydrolyze exothermically.

-

Safety Note: Perform this step slowly in a well-ventilated fume hood, as the quenching of PPA is highly exothermic.

-

-

Neutralization and Extraction: The resulting acidic aqueous slurry will be cloudy. Slowly add saturated NaHCO₃ solution until the pH is neutral to basic (pH ~8). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Trustworthiness Check: Ensuring the aqueous layer is basic is crucial for deprotonating the quinoline nitrogen, making it more soluble in the organic layer and maximizing extraction efficiency.

-

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark oil.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing to 95:5 Hexanes:EtOAc). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Characterization: Confirm the identity and purity of the final product.

Data Summary and Troubleshooting

The Combes synthesis is versatile. The following table summarizes representative conditions for different substrates.

| Aniline Substrate | β-Diketone Substrate | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| Aniline | 1,1,1-Trifluoro-2,4-pentanedione | H₂SO₄, heat | 2-Methyl-4-(trifluoromethyl)quinoline | Moderate | [6] |

| p-Anisidine | 1,1,1-Trifluoro-2,4-pentanedione | PPA/EtOH (PPE), heat | 6-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | Good | [6] |

| p-Chloroaniline | 1,1,1-Trifluoro-2,4-pentanedione | PPA/EtOH (PPE), heat | 6-Chloro-4-methyl-2-(trifluoromethyl)quinoline | Good | [6] |

| 2-Aminonaphthalene | Acetylacetone | HF, 60°C | 2,4-Dimethylbenzo[g]quinoline | - | [11] |

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; steric hindrance; inefficient dehydration. | Increase reaction time/temperature. Use a more powerful dehydrating agent like PPA or a polyphosphoric ester (PPE).[6][17] If possible, select less sterically hindered starting materials.[17] |

| Poor Regioselectivity | Competing electronic and steric effects. | Modify substituents on the aniline or β-diketone to favor one isomer. For example, use a bulkier R-group on the diketone to favor the 2-CF₃ product.[6] |

| Byproduct Formation | Polymerization of starting materials; side reactions. | Ensure slow, controlled addition of reagents. Optimize temperature to favor the desired reaction pathway over decomposition or polymerization.[17] |

| Difficult Purification | Presence of starting materials, regioisomers, and tar-like byproducts. | Ensure complete neutralization during work-up to facilitate extraction. Use high-quality silica for chromatography and a shallow solvent gradient for better separation of isomers. |

Conclusion

The Combes synthesis remains a highly effective and strategically important reaction in the organic chemist's toolkit. Its ability to reliably construct the 2,4-disubstituted quinoline core from readily available anilines and β-diketones makes it an attractive choice for generating libraries of compounds for screening. When applied to the synthesis of trifluoromethyl-substituted quinolines, a deep understanding of the interplay between steric and electronic effects is crucial for controlling regioselectivity. By leveraging optimized conditions, such as the use of polyphosphoric acid, and employing rigorous purification techniques, researchers can efficiently access these valuable fluorinated heterocycles, paving the way for the next generation of advanced pharmaceuticals and agrochemicals.[1][18]

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Combes quinoline synthesis. Wikipedia.

- Combes quinoline synthesis. Wikiwand.

- Combes Quinoline Synthesis. Cambridge University Press.

- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.

- Synthesis of 2,4‐bis(trifluoromethyl)quinolines. ResearchGate.

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... ResearchGate.

- Polyphosphoric Acids As A Reagent In Organic Chemistry. Chemical Reviews.

- New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. National Institutes of Health (NIH).

- (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Applications of Fluorine in Medicinal Chemistry. ACS Publications.

- Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. PubMed.

- Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. ResearchGate.

- Combes Quinoline Synthesis. Organic Reactions.

- Combes Quinoline Synthesis PDF. Scribd.

- Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. RSC Publishing.

- Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Combes quinoline synthesis - Wikiwand [wikiwand.com]

- 8. Combes Quinoline Synthesis [drugfuture.com]

- 9. scribd.com [scribd.com]

- 10. iipseries.org [iipseries.org]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ccsenet.org [ccsenet.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. beilstein-archives.org [beilstein-archives.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Quinoline-2-Carboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Correcting a Common Misconception—The Pfitzinger Reaction vs. Quinaldic Acid Synthesis

In the landscape of heterocyclic chemistry, precision in methodology is paramount. The user's initial query regarding the Pfitzinger reaction for the synthesis of quinoline-2-carboxylic acid highlights a common point of confusion. It is critical to establish from the outset that the Pfitzinger reaction, a robust and venerable method, reliably yields quinoline-4-carboxylic acids (cinchoninic acids) through the condensation of isatin with a carbonyl compound in a basic medium.[1] This guide, therefore, will first briefly delineate the Pfitzinger reaction to clarify its scope and then pivot to the primary focus: the authoritative and field-proven methods for the synthesis of the structurally and pharmaceutically significant isomer, quinoline-2-carboxylic acid , also known as quinaldic acid.

The Strategic Importance of Quinoline-2-Carboxylic Acid in Modern Drug Discovery

Quinoline-2-carboxylic acid is not merely a simple heterocyclic compound; it is a "privileged scaffold" in medicinal chemistry.[2] Its rigid, planar structure and the strategic placement of the carboxylic acid group and the ring nitrogen create a potent metal-chelating motif, which is a recurring theme in the mechanism of action for many of its biologically active derivatives.[2][3] This scaffold is a cornerstone in the development of a diverse array of therapeutic agents, with demonstrated efficacy in several key areas:

-

Anticancer and Antiproliferative Agents: Quinaldic acid and its derivatives have shown significant cytotoxicity against various cancer cell lines, including cervical (HeLa) and breast (MCF7) cancer cells.[2][4]

-

Anti-inflammatory and Analgesic Compounds: Esters and amides derived from quinoline-2-carboxylic acid are actively investigated for their potential to mitigate inflammation and pain.[5]

-

Antidiabetic Properties: The molecule has been identified as a potent inhibitor of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. This positions it as a compound of interest for managing postprandial hyperglycemia.[2]

-

Antimicrobial and Antiviral Applications: The quinoline core is a well-established pharmacophore in the design of anti-infective agents.[6]

Given its therapeutic potential, a reliable and scalable synthesis of quinoline-2-carboxylic acid is a fundamental requirement for any drug development program centered on this scaffold.

Primary Synthetic Route: The Oxidation of 2-Methylquinoline (Quinaldine)

The most direct and widely employed method for the laboratory and industrial-scale synthesis of quinoline-2-carboxylic acid is the side-chain oxidation of its readily available precursor, 2-methylquinoline (commonly known as quinaldine).[7] This transformation specifically targets the methyl group at the 2-position, converting it to a carboxylic acid while leaving the aromatic quinoline core intact. The choice of oxidizing agent is the critical variable in this process, influencing yield, reaction conditions, and environmental impact.

Causality Behind Reagent Selection: A Comparative Analysis

The selection of an oxidizing agent is a decision driven by balancing reactivity, selectivity, cost, and safety. While numerous oxidants can theoretically perform this transformation, two have emerged as the most practical and are detailed below. The reaction's specificity for the benzylic C-H bonds of the methyl group is due to the resonance stabilization of any radical or anionic intermediate formed at this position by the adjacent aromatic quinoline ring.[8]

| Oxidizing Agent | Typical Reaction Conditions | Average Yield (%) | Advantages | Disadvantages |

| Selenium Dioxide (SeO₂) | Reflux in pyridine/water (10:1) for ~5 hours | ~65% | High selectivity, reliable results. | Toxicity of selenium compounds, moderate yield.[9] |

| Potassium Permanganate (KMnO₄) | Aqueous NaOH, portion-wise addition, 50-100°C, 4-6 hours | >70% (optimized) | Cost-effective, powerful oxidant. | Formation of MnO₂ byproduct requires filtration, can be less selective if not controlled.[9] |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing experienced chemists with the necessary detail to replicate these syntheses reliably.

This method is favored for its predictability, though it requires handling of toxic selenium reagents.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).

-

Add a solvent mixture of pyridine and water (10:1 v/v).

Step 2: Oxidation

-

Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.

-

Maintain the reflux for approximately 5 hours. The reaction mixture will turn dark as elemental selenium precipitates.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated black selenium.

-

Transfer the filtrate to a beaker and acidify to a pH of ~3-4 with concentrated hydrochloric acid (HCl). This will precipitate the crude quinoline-2-carboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

Step 4: Purification

-

Collect the solid product by vacuum filtration, washing with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield pure quinoline-2-carboxylic acid.[9]

A more cost-effective and common method, requiring careful control of reaction conditions.

Step 1: Reaction Setup

-

In a large beaker or flask, dissolve 2-methylquinoline in an aqueous solution of sodium hydroxide (NaOH).

-

Prepare a separate aqueous solution of potassium permanganate (KMnO₄).

Step 2: Controlled Oxidation

-

While vigorously stirring the 2-methylquinoline solution, add the KMnO₄ solution portion-wise.

-

Carefully monitor the temperature and maintain it below 50°C during the addition, using an ice bath if necessary, as the reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to 90-100°C for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

Step 3: Work-up and Isolation

-

Filter the hot reaction mixture to remove the MnO₂ precipitate.

-

Allow the filtrate to cool to room temperature.

-

Slowly acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the quinoline-2-carboxylic acid.

Step 4: Purification

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.[9]

Visualization of the Synthetic Workflow

To provide a clear, high-level overview of the primary synthesis route, the following diagram illustrates the key stages of the process.

Caption: Generalized workflow for the synthesis of quinoline-2-carboxylic acid.

Conclusion and Future Outlook

The synthesis of quinoline-2-carboxylic acid via the oxidation of 2-methylquinoline represents a foundational process in medicinal chemistry. It provides reliable access to a high-value scaffold essential for the development of novel therapeutics. While the Pfitzinger reaction is a powerful tool in its own right, a clear understanding of its regiochemical outcome—the formation of quinoline-4-carboxylic acids—is crucial for synthetic planning. As drug development continues to evolve, the demand for efficient, scalable, and environmentally conscious synthetic routes to key intermediates like quinaldic acid will undoubtedly drive further innovation in oxidation chemistry and heterocyclic synthesis.

References

- Arabiyat, S., et al. (2024).

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]